3,3-Difluoro-1,4'-bipiperidine dihydrochloride
Description
Properties
Molecular Formula |
C10H20Cl2F2N2 |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
3,3-difluoro-1-piperidin-4-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C10H18F2N2.2ClH/c11-10(12)4-1-7-14(8-10)9-2-5-13-6-3-9;;/h9,13H,1-8H2;2*1H |
InChI Key |
NRYBJGAVHCJTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Fluorination of Piperidine Rings
The key step in preparing 3,3-difluoropiperidine derivatives involves the introduction of geminal difluoro groups at the 3-position of the piperidine ring. This is typically achieved by:
Detailed Preparation Methods and Reaction Conditions
Representative Experimental Data
Example Reaction :
A mixture of 1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinone (2.4 mmol), 3,3-difluoropiperidine hydrochloride (4.8 mmol), acetic acid, and triethylamine in 1,2-dichloroethane was stirred for 30 minutes, followed by the addition of sodium triacetoxyborohydride. After completion, the product was purified by flash chromatography to give 3,3-difluoro-1'-[3-(methyloxy)-4-nitrophenyl]-1,4'-bipiperidine in 68% yield.General Procedure K (alkylation of heterocycles):
3,3-difluoropiperidine hydrochloride salt is deprotonated with sodium hydride in anhydrous DMF, then reacted with alkyl bromides at 50-60°C under nitrogen atmosphere for ~16 hours. The product is isolated by aqueous work-up and chromatography.Purification and Characterization :
The dihydrochloride salt is crystallized from water and dried under high vacuum. Purity is confirmed by HPLC (99.4%) and LC/MS showing expected molecular ion peaks (m/z 286.9 for M+H+).
Notes on Reaction Optimization and Scale-Up
- The use of sodium triacetoxyborohydride is preferred for reductive amination due to mild conditions and high selectivity.
- Reaction temperature is typically ambient (20-25°C) to avoid side reactions.
- Solvent choice (1,2-dichloroethane or DMF) affects solubility and reaction rate.
- Excess of 3,3-difluoropiperidine hydrochloride (1.5-2.5 equivalents) is often used to drive the reaction to completion.
- Work-up involves aqueous quenching, organic extraction, drying, and chromatographic purification.
- The final dihydrochloride salt form enhances compound stability and facilitates handling.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
3,3-Difluoro-[1,4’]bipiperidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3,3-Difluoro-[1,4’]bipiperidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of fluorine’s effects on biological systems, including enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting central nervous system disorders.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-[1,4’]bipiperidine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. Fluorine’s electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
3,3-Difluoropiperidine Hydrochloride (CAS: 1779942-70-9)
- Molecular Formula : C₅H₉F₂N·HCl
- Key Differences : Lacks the bipiperidine backbone, containing only a single piperidine ring with 3,3-difluoro substitution.
- Applications : Primarily used in medicinal chemistry to modulate pharmacokinetic properties (e.g., lipophilicity, metabolic stability) of lead compounds.
- Synthesis: Prepared via fluorination of piperidine derivatives using reagents like SF₃ or DAST (diethylaminosulfur trifluoride) under controlled conditions .
[1,4'-Bipiperidine]-4-carboxylic Acid Dihydrochloride (CAS: 1185298-80-9)
- Molecular Formula : C₁₁H₂₀N₂O₂·2HCl
- Key Differences : Features a carboxylic acid substituent at the 4-position of the bipiperidine scaffold instead of fluorine atoms.
- Applications : Serves as a precursor for amide bond formation in drug discovery. Its carboxyl group enables conjugation with amines or alcohols .
Pharmacologically Active Bipiperidine Derivatives
Pipamperone Dihydrochloride (CAS: 2448-68-2)
- Molecular Formula : C₂₁H₃₀FN₃O₂·2HCl
- Structure : Contains a 1,4'-bipiperidine core with a 4-(4-fluorobenzoyl)propyl substituent and a carboxamide group.
- Pharmacological Activity : Antipsychotic agent acting as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist.
- Regulatory Status : Approved by the FDA and EMA for schizophrenia treatment .
Carpipramine Dihydrochloride (CAS: 23476)
- Molecular Formula : C₂₈H₃₈N₄O·2HCl·H₂O
- Structure : Features a dibenzazepine moiety linked to the bipiperidine carboxamide group.
- Pharmacological Activity : Antidepressant and antipsychotic, targeting serotonin and dopamine pathways.
- Toxicity : Rat oral LD₅₀ = 6,200 mg/kg, indicating moderate acute toxicity .
Clocapramine Dihydrochloride (CAS: 47739984)
- Molecular Formula : C₂₈H₃₇ClN₄O·2HCl
- Structure : Chlorinated analog of carpipramine, with a 3-chloro substituent on the dibenzazepine ring.
- Applications: Used in Japan for treatment-resistant schizophrenia. Higher lipophilicity compared to non-chlorinated analogs enhances blood-brain barrier penetration .
Key Research Findings
Fluorination Impact : The 3,3-difluoro substitution in bipiperidine derivatives enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a critical advantage in CNS drug design .
Salt Forms : Dihydrochloride salts improve aqueous solubility and crystallinity, facilitating formulation compared to free bases (e.g., pipamperone dihydrochloride vs. free base) .
Biological Activity
3,3-Difluoro-1,4'-bipiperidine dihydrochloride (DFBP) is an intriguing compound with potential applications in pharmaceutical development due to its unique structural properties and biological activity. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
DFBP has the molecular formula and a molecular weight of approximately 277.18 g/mol. The compound features a bipiperidine structure, characterized by two piperidine rings connected by a carbon chain with fluorine substitutions at the 3' positions. The dihydrochloride salt form enhances its solubility and stability, crucial for biological applications .
The biological activity of DFBP can be attributed to its ability to interact with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain receptors or enzymes, potentially modulating their activity. This interaction is critical in drug design, particularly in developing compounds that can effectively target specific pathways within cells .
Anticancer Activity
Research has demonstrated that DFBP exhibits varying levels of antiproliferative activity against cancer cell lines. For instance, studies have shown that compounds structurally related to DFBP can inhibit cell growth in MCF-7 breast cancer cells. The IC50 values for these compounds indicate their potency; for example, some derivatives showed IC50 values ranging from 0.075 µM to 0.321 µM, suggesting that modifications in the structure can significantly affect their anticancer efficacy .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| DFBP Derivative A | 0.075 | MCF-7 |
| DFBP Derivative B | 0.321 | MCF-7 |
| CA-4 (Reference) | 0.0035 | MCF-7 |
The results indicate that while some derivatives maintain high potency, others show reduced effectiveness due to structural changes .
Antibacterial Activity
DFBP has also been evaluated for its antibacterial properties. In vitro studies against various bacterial strains have shown promising results, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values provide insight into its antibacterial potential:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.008 |
| K. pneumoniae | 0.03 |
| P. aeruginosa | 0.125 |
These findings suggest that DFBP could serve as a lead compound for developing new antibacterial agents .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of DFBP and related compounds to optimize their biological activities:
- Gyrase Inhibition : A study investigating the inhibition of bacterial gyrase by DFBP analogs revealed that modifications at the piperidine rings significantly influenced their efficacy against E. coli gyrase and topoisomerase IV .
- Phototoxicity Assessment : Another study assessed the phototoxic potential of DFBP derivatives using the 3T3 neutral red uptake assay, which indicated varying degrees of phototoxicity based on structural modifications .
- Cytotoxicity Studies : DFBP was tested for cytotoxic effects on human cell lines, with results indicating moderate levels of cytotoxicity across different cell types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
